Mito-4509 is a non-feminizing estrogen analog that could affect mitochondrial metabolic pathways. It is used to treat Parkinson's Disease, Alzheimer's Disease, Retinal Disorders and other neurologic Disorders.
17a-estradiol is found in the estrogen patch. The estrogen patch is a delivery system for estradiol used as hormone replacement therapy to treat the symptoms of menopause, such as hot flashes and vaginal dryness, and to prevent osteoporosis. Originally marketed as Vivelle (Novartis), it was discontinued in 2003 and reintroduced in a smaller form as Vivelle-Dot. Although the estrogen is given transdermally rather than in the standard oral tablets, the estrogen patch carries similar risks and benefits as more conventional forms of estrogen-only hormone replacement therapy.
used for treating androgenetic alopecia
alpha-Estradiol
CAS No.: 57-91-0
Cat. No.: VC21353035
Molecular Formula: C18H24O2
Molecular Weight: 272.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57-91-0 |
|---|---|
| Molecular Formula | C18H24O2 |
| Molecular Weight | 272.4 g/mol |
| IUPAC Name | (8R,9S,13S,14S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
| Standard InChI | InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17-,18+/m1/s1 |
| Standard InChI Key | VOXZDWNPVJITMN-SFFUCWETSA-N |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O |
| Impurities | Reported impurities (for estradiol hemihydrate) include: estra-1,3,5(10),9(11)-tetraene-3,17beta-diol, estra-1,3,5(10)-triene-3,17alpha-diol (17alpha-estradiol), 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone) and 4-methylestra-1,3,5(10)-triene-3,17beta-diol. /Estradiol hemihydrate/ |
| Canonical SMILES | CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
| Appearance | White Solid |
| Boiling Point | 445.9±45.0 |
| Colorform | White crystalline powder. Prisms from 80% alcohol White or slightly yellow, small crystals or crystalline powde |
| Melting Point | 216 - 219 °C |
Introduction
Chemical Properties and Structure
17Alpha-Estradiol is a minor and weak endogenous steroidal estrogen related to 17β-estradiol, differing only in the stereochemistry at the C17 position (making it an epimer of estradiol) . The compound is also known by several other names including 17-epiestradiol, alfatradiol, and estra-1,3,5(10)-triene-3,17α-diol . Despite its structural similarity to 17β-estradiol, 17α-E2 has significantly different biological properties and potency.
One of the most notable characteristics of 17α-E2 is its reduced estrogenic potency—approximately 100-fold lower than that of 17β-estradiol—which contributes to its unique biological profile . This compound shows preferential binding affinity for the estrogen receptor alpha (ERα) over estrogen receptor beta (ERβ) . The relative binding affinities (RBA) of 17α-E2 compared to other estrogens are summarized in the table below:
| Ligand | Other names | Relative binding affinities (RBA, %) | Absolute binding affinities (Ki, nM) | Action |
|---|---|---|---|---|
| Estradiol | E2; 17β-Estradiol | 100 | 0.115-0.24 (ERα), 0.15-2.08 (ERβ) | Estrogen |
| Alfatradiol | 17α-Estradiol | 7-80.1 (ERα), 2-42 (ERβ) | 0.2-0.52 (ERα), 0.43-1.2 (ERβ) | Metabolite |
Interestingly, while 17α-E2 is a weaker agonist of nuclear estrogen receptors compared to 17β-estradiol, it has been found to bind to and activate the brain-expressed ER-X with greater potency than 17β-estradiol, suggesting it may be the predominant endogenous ligand for this receptor . This unique receptor interaction profile may explain some of its tissue-specific effects and reduced feminizing properties.
Biological Activity and Mechanisms
17Alpha-Estradiol exerts its effects through multiple biological mechanisms, with growing evidence suggesting that its actions may be sex-specific and tissue-dependent. Several key mechanisms have been identified:
Hypothalamic Effects
The hypothalamus serves as the central hub for controlling energy homeostasis, and 17α-E2 appears to specifically target this region. Research has shown that 17α-E2 targets hypothalamic POMC neurons to reduce metabolism by decreasing feeding behavior through anorexigenic pathways . In the brain, 17α-E2 increases hypothalamic mRNA levels of anorexigenic genes, including ERα, leptin receptor, melanocortin 4 receptor, and POMC . These changes in hypothalamic signaling contribute to reduced energy intake and subsequent metabolic benefits.
Effects on Metabolic Signaling
Effects on Metabolism
17Alpha-Estradiol demonstrates significant effects on metabolism, particularly in the context of aging and obesity. These effects include:
Weight and Adiposity Reduction
Treatment with 17α-E2 has been consistently shown to reduce body mass and adiposity. Male mice receiving 4.8 mg/kg/day of 17α-E2 from 10 months of age were approximately 10% lighter at 12, 18, and 24 months compared to controls . Females treated with 17α-E2 were approximately 7% lighter than controls . Further research has demonstrated that 17α-E2 reduces visceral adiposity and ectopic lipid deposition without decreasing lean mass, suggesting a beneficial body composition effect rather than general weight loss .
Glucose Metabolism Improvement
Multiple studies have demonstrated positive effects of 17α-E2 on glucose metabolism. Treatment with 17α-E2 decreases fasting glucose, insulin, and glycosylated hemoglobin levels . Hyperinsulinemic-euglycemic clamps have revealed improvements in peripheral glucose disposal and hepatic glucose production, indicating enhanced insulin sensitivity throughout the body . These improvements in glucose handling could contribute significantly to the compound's healthspan benefits.
Lipid Metabolism
17Alpha-Estradiol positively affects lipid metabolism in multiple tissues. In aged male mice, it has been shown to decrease liver triglycerides . In skeletal muscle, 17α-E2 alleviates high-fat diet-induced metabolic detriments by reducing the accumulation of diacylglycerol (DAG) and altering the abundance of proteins related to lipolysis and β-oxidation . These effects on lipid metabolism may help prevent ectopic lipid deposition and associated metabolic dysfunction.
Anti-Inflammatory Properties
Chronic low-grade inflammation is a hallmark of aging and metabolic disorders. 17α-E2 has demonstrated significant anti-inflammatory effects in multiple contexts:
Adipose Tissue Inflammation
In aged male mice (18 months old), 15 weeks of 17α-E2 treatment decreased inflammation in adipose tissue, reducing levels of pro-inflammatory cytokines including TNFα, IL-6, MCP-1, IL-1α, and IL-1β . This reduction in adipose tissue inflammation may contribute to improved metabolic health, as adipose inflammation is strongly linked to insulin resistance and metabolic syndrome.
Systemic Inflammation
Beyond local effects in adipose tissue, 17α-E2 has been shown to reduce inflammatory mediators in the circulation . This systemic anti-inflammatory effect could contribute to whole-body health improvements and potentially to the observed lifespan extension in male animals.
Neuroprotective Effects
In a rat model of ischemia (middle cerebral artery occlusion), 17α-E2 pretreatment significantly improved survival rate and substantially reduced brain lesion size by 55-81% . The magnitude of this benefit was similar to that observed with 17β-estradiol pretreatment, suggesting potential neuroprotective applications for 17α-E2.
Lifespan Extension Properties
One of the most remarkable properties of 17α-E2 is its ability to extend lifespan in male rodents:
Lifespan Studies in Mice
The NIA Interventions Testing Program (ITP) found that 17α-E2 substantially extends median lifespan in male mice when treatment is initiated in mid-life or late-life . In a follow-up study with an increased dose of 14.4 mg/kg/day, 17α-E2 increased median lifespan by 19% in male mice . This effect was significant across all three test sites (26%, 9%, and 23%), indicating robust reproducibility . Notably, males treated with 17α-E2 lived longer on average than females (both control and 17α-E2-treated) .
Comparison with Other Interventions
The magnitude of lifespan extension with 17α-E2 treatment in male mice is similar to that of calorie restriction and rapamycin administration, indicating that 17α-E2 elicits potent effects comparable to well-established anti-aging interventions . This positions 17α-E2 as a potentially valuable compound for aging research and possible therapeutic development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume